molecular formula C22H18NO5P B1638314 Naphthol as-gr phosphate

Naphthol as-gr phosphate

Cat. No.: B1638314
M. Wt: 407.4 g/mol
InChI Key: AODGGAXCSNLSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthol as-gr phosphate is a useful research compound. Its molecular formula is C22H18NO5P and its molecular weight is 407.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Molecular Formula: C22H16NO5PNa2
  • Molecular Weight: 451.32 g/mol

Naphthol AS-GR phosphate serves as a substrate for phosphatases, enzymes that catalyze the hydrolysis of phosphate esters. Upon hydrolysis, it releases naphthol AS-GR, which can subsequently react with diazonium salts to form insoluble azo-dyes, resulting in distinct coloration useful for various assays.

Histochemistry

This compound is primarily employed as a substrate for acid and alkaline phosphatases in histochemical studies. The compound produces highly insoluble dark green stains, which are critical for visualizing enzyme activity in tissue samples.

Table 1: Staining Properties in Histochemistry

Application TypeEnzyme TypeStain ColorSolubility
Histochemical StainingAcid PhosphataseDark GreenInsoluble
Alkaline PhosphataseDark GreenInsoluble

Biochemistry

In biochemical assays, this compound is noted for its intense green fluorescence, making it suitable for detecting enzyme activities and other biochemical substances in various assays.

Case Study Example:
In a study assessing enzyme activities in different biological samples, the use of this compound allowed researchers to successfully quantify phosphatase activity with high sensitivity and specificity. The fluorescence intensity correlated well with enzyme concentration.

Medical Diagnostics

The compound is utilized in diagnostic assays to detect enzyme activities related to various diseases. Its ability to produce a stable colorimetric response aids in the identification of pathological conditions through enzyme activity assessment.

Table 2: Diagnostic Applications

Diagnostic ApplicationTarget EnzymeDetection Method
Enzyme Activity TestingAcid PhosphataseColorimetric Assay
Alkaline PhosphataseFluorescent Assay

Industrial Applications

In the industrial sector, this compound is used in the production of dyes and stains for textiles, leather, and paper. Its staining properties are leveraged to create vibrant colors that are resistant to fading.

Properties

Molecular Formula

C22H18NO5P

Molecular Weight

407.4 g/mol

IUPAC Name

[3-[(2-methylphenyl)carbamoyl]anthracen-2-yl] dihydrogen phosphate

InChI

InChI=1S/C22H18NO5P/c1-14-6-2-5-9-20(14)23-22(24)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)28-29(25,26)27/h2-13H,1H3,(H,23,24)(H2,25,26,27)

InChI Key

AODGGAXCSNLSHI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O

Origin of Product

United States

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